An In-depth Technical Guide to the Synthesis and Characterization of 1-(Propan-2-ylamino)propan-2-ol
An In-depth Technical Guide to the Synthesis and Characterization of 1-(Propan-2-ylamino)propan-2-ol
This document provides a comprehensive, field-proven guide for the synthesis, purification, and characterization of 1-(Propan-2-ylamino)propan-2-ol. This key amino alcohol serves as a critical building block in the development of various pharmaceutical agents, most notably as a precursor to β-blockers such as Propranolol.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering detailed protocols grounded in established chemical principles and supported by authoritative references.
Synthetic Strategy and Rationale
The most direct and industrially relevant pathway to 1-(Propan-2-ylamino)propan-2-ol is the nucleophilic ring-opening of propylene oxide with isopropylamine.[3] This reaction is a classic example of an SN2-type attack by an amine on an epoxide ring.
Causality of Experimental Design:
-
Nucleophile: Isopropylamine serves as the nitrogen nucleophile. Its basicity is sufficient to open the epoxide ring without the need for strong acid catalysis, which could promote side reactions.
-
Electrophile: Propylene oxide is the electrophilic partner. The strained three-membered ether ring is susceptible to nucleophilic attack.
-
Regioselectivity: In a basic or neutral medium, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom of the epoxide.[4] For propylene oxide, this is the terminal (C1) carbon, leading to the desired propan-2-ol isomer as the major product. The alternative attack at the C2 position is disfavored due to the steric hindrance from the methyl group.
-
Solvent: The reaction can be performed neat (without solvent) or in a protic solvent like ethanol. A protic solvent can facilitate the reaction by protonating the oxygen atom in the transition state, making the ring easier to open. For this guide, a solvent-free approach is detailed to maximize reactant concentration and simplify purification.
Caption: Reaction scheme for the synthesis of 1-(Propan-2-ylamino)propan-2-ol.
Detailed Experimental Protocols
Synthesis of 1-(Propan-2-ylamino)propan-2-ol
This protocol describes a robust, lab-scale synthesis. The reaction between propylene oxide and ammonia is known to be catalyzed by water and can be run under pressure at elevated temperatures.[5] This adapted procedure for isopropylamine is designed for standard laboratory glassware.
-
Materials & Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Pressure-equalizing dropping funnel
-
Heating mantle with temperature control
-
Isopropylamine (≥99%)
-
Propylene oxide (≥99%)
-
Ice bath
-
-
Procedure:
-
Charging the Reactor: To a 250 mL round-bottom flask, add isopropylamine (e.g., 59.1 g, 1.0 mol, 2.0 eq). Cool the flask in an ice bath.
-
Reactant Addition: Place propylene oxide (e.g., 29.0 g, 0.5 mol, 1.0 eq) in the dropping funnel. Add the propylene oxide dropwise to the cooled, stirring isopropylamine over a period of 60-90 minutes. Maintain the internal temperature below 10 °C during the addition.
-
Expert Insight: The reaction is exothermic. A slow, controlled addition of the limiting reagent (propylene oxide) to an excess of the amine helps to manage the reaction temperature and minimize the formation of byproducts from the reaction of the product with another molecule of propylene oxide.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Fit the flask with a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 50-60 °C) for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the propylene oxide starting material.
-
Initial Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The crude product is a mixture of the desired amino alcohol, unreacted isopropylamine, and potential di-alkylation byproducts.
-
Purification by Vacuum Distillation
Amino alcohols are often purified by distillation or crystallization of their salts.[6][7] Given the liquid nature of the product and the volatility of the excess starting material, fractional vacuum distillation is the most effective method for purification.
-
Equipment:
-
Distillation apparatus (round-bottom flask, short-path distillation head with Vigreux column, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle
-
-
Procedure:
-
Removal of Excess Amine: Assemble the distillation apparatus. Gently heat the crude reaction mixture under atmospheric pressure to distill off the excess isopropylamine (boiling point: 32-34 °C).
-
Vacuum Distillation: Once the bulk of the isopropylamine has been removed, apply a vacuum. Reduce the pressure gradually to avoid bumping.
-
Fraction Collection: Collect the product fraction at the appropriate boiling point and pressure. 1-(Propan-2-ylamino)propan-2-ol has a reported boiling point of 105-107 °C at 40 mmHg. Discard any initial forerun and stop the distillation before high-boiling residues begin to distill.
-
Product Isolation: The collected liquid should be a colorless to pale yellow, viscous oil. Weigh the product and calculate the yield.
-
Comprehensive Characterization
Structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques. The following data represent the expected results for a successfully synthesized and purified sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.[8] The predicted spectra are based on established chemical shift principles and coupling patterns.[9][10]
| ¹H NMR (Predicted, CDCl₃, 400 MHz) | |||
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.80 | m (multiplet) | 1H | -CH (OH)- |
| ~2.75 | m (septet) | 1H | -NH -CH(CH₃)₂ |
| ~2.60 | dd (doublet of doublets) | 1H | -CH H-NH- (one proton of CH₂) |
| ~2.40 | dd (doublet of doublets) | 1H | -CHH -NH- (one proton of CH₂) |
| ~2.0-2.5 (broad) | s (singlet) | 2H | -OH , -NH (exchangeable) |
| ~1.15 | d (doublet) | 3H | -CH(OH)-CH ₃ |
| ~1.05 | d (doublet) | 6H | -NH-CH(CH ₃)₂ |
-
Note on Exchangeable Protons: The O-H and N-H protons are exchangeable and may appear as a single broad peak or not be observed at all, depending on the solvent and concentration.[9] Their coupling to adjacent protons is often not resolved.
| ¹³C NMR (Predicted, CDCl₃, 100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~68.5 | -C H(OH)- |
| ~55.0 | -C H₂-NH- |
| ~49.0 | -NH-C H(CH₃)₂ |
| ~23.0 | -NH-CH(C H₃)₂ |
| ~21.0 | -CH(OH)-C H₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides confirmation of the key functional groups present in the molecule.
| FTIR (Predicted) | ||
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3100-3500 (broad) | Strong | O-H and N-H stretching vibrations |
| 2960-2980 | Strong | C-H stretching (aliphatic) |
| 1450-1470 | Medium | C-H bending |
| 1050-1150 | Strong | C-O stretching (secondary alcohol) |
| 1100-1130 | Medium | C-N stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the overall structure.
| Mass Spectrometry (Predicted, EI) | |
| m/z (mass-to-charge ratio) | Assignment |
| 117 | [M]⁺ (Molecular Ion) |
| 102 | [M - CH₃]⁺ (Loss of a methyl group) |
| 86 | [CH₂=NHCH(CH₃)₂]⁺ (α-cleavage) |
| 45 | [CH₃CH=OH]⁺ (α-cleavage, Base Peak )[11] |
| 44 | [CH(CH₃)₂NH]⁺ fragment[12] |
Workflow and Logic Diagram
The entire process from starting materials to a fully characterized product follows a logical and self-validating sequence.
Caption: A comprehensive workflow for the synthesis and validation of the target compound.
Safety, Handling, and Storage
-
Propylene Oxide: Is extremely flammable and a known carcinogen. All handling must be performed in a well-ventilated chemical fume hood.
-
Isopropylamine: Is a flammable liquid and is corrosive to the skin and eyes.[13] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
1-(Propan-2-ylamino)propan-2-ol: Assumed to be a skin and eye irritant. Handle with standard laboratory PPE.
-
Storage: Store the final product in a tightly sealed container in a cool, dry place, away from ignition sources.
References
-
New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Facile Synthesis of Propranolol and Novel Derivatives. ResearchGate. Available at: [Link]
- Process for the purification of an aminoalcohol. Google Patents.
-
Synthesis, Characterization and Bioactivity of Propranolol and it's Derivatives. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]
- Novel propranolol synthesis method. Google Patents.
-
Research Article Facile Synthesis of Propranolol and Novel Derivatives. Semantic Scholar. Available at: [Link]
-
Propranolol synthesis | Medicinal Chemistry - I | B. Pharm IV Semester. YouTube. Available at: [Link]
-
Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. Available at: [Link]
-
1-(Isopropylamino)prop-1-en-2-ol. PubChem. Available at: [Link]
-
Synthesis of 14C-labelled propranolol hydrochloride, 1-isopropylamino-3-(1-naphthyloxy) propane-2-ol-1-14C hydrochloride. PubMed. Available at: [Link]
-
Isopropanol Amine Production By Chemical Reaction Between Propylene Oxide and Ammonia. Procurement Resource. Available at: [Link]
- Process for the preparation of amino-alcohols. Google Patents.
- A kind of preparation method of propranolol hydrochloride. Google Patents.
- Production method of isopropanolamine. Google Patents.
-
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Available at: [Link]
-
Propylene oxide. Wikipedia. Available at: [Link]
-
Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. CSB and SJU Digital Commons. Available at: [Link]
-
Propranolol. NIST WebBook. Available at: [Link]
- Method of separating racemic 1-(isopropylamino)-3-(1-naphthyloxy)-2-propanol into enantiomers. Google Patents.
-
Chemical Properties of Propranolol (CAS 525-66-6). Cheméo. Available at: [Link]
-
1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol. Pharmaffiliates. Available at: [Link]
-
Mass spectrum of propan-2-amine. docbrown.info. Available at: [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
-
1-Amino-2-propanol. NIST WebBook. Available at: [Link]
-
H-1 proton nmr spectrum of propan-2-ol. docbrown.info. Available at: [Link]
-
13C NMR of 1-Propanol. University of Calgary. Available at: [Link]
-
Propylene (oxide) synthesis. Sciencemadness Discussion Board. Available at: [Link]
-
HIGH Resolution HNMR of isomers propan-1-ol & propan-2-ol. YouTube. Available at: [Link]
-
Synthetic Methods and Use of Isopropylamine. Wuxi Weiheng Chemical Co., Ltd.. Available at: [Link]
-
Mass spectrum of propan-2-ol. docbrown.info. Available at: [Link]
-
Isopropyl Alcohol. NIST WebBook. Available at: [Link]
-
1-(Isopropylamino)-3-Phenoxypropan-2-Ol. Amanote Research. Available at: [Link]
Sources
- 1. CN104961642A - Novel propranolol synthesis method - Google Patents [patents.google.com]
- 2. Propranolol (CAS 525-66-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. procurementresource.com [procurementresource.com]
- 4. Propylene oxide - Wikipedia [en.wikipedia.org]
- 5. CN1176901C - Production method of isopropanolamine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Synthetic Methods and Use of Isopropylamine - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
